molecular formula C17H25NO3Si B8259639 methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate

methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate

Cat. No.: B8259639
M. Wt: 319.5 g/mol
InChI Key: LHTXRJIMBGQELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the tert-butyl(dimethyl)silyl group in this compound provides steric protection, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base, such as imidazole, and a solvent like dimethylformamide. The reaction conditions are mild, and the conversion of various alcohols to tert-butyl(dimethyl)silyl ethers is achieved in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on the availability of the starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. The tert-butyl(dimethyl)silyl group provides steric protection, allowing the compound to undergo specific reactions without interference from other functional groups. The indole moiety interacts with various biological targets, including enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate is unique due to the presence of both the indole moiety and the tert-butyl(dimethyl)silyl group. This combination provides both biological activity and chemical stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3Si/c1-17(2,3)22(5,6)21-11-14-10-13-9-12(16(19)20-4)7-8-15(13)18-14/h7-10,18H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTXRJIMBGQELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.